molecular formula C16H12FNO B1317210 3-Fluoro-4-(2-naphthyloxy)aniline CAS No. 937598-07-7

3-Fluoro-4-(2-naphthyloxy)aniline

Cat. No.: B1317210
CAS No.: 937598-07-7
M. Wt: 253.27 g/mol
InChI Key: NBNQZMPXOQJNNY-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Fluoro-4-(2-naphthyloxy)aniline has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-4-(2-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-4-(2-naphthyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Aniline derivatives

    Substitution: Halogenated aromatic compounds

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-naphthyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    4-Fluoroaniline: Similar structure but lacks the naphthyloxy group.

    2-Naphthylamine: Contains the naphthyl group but lacks the fluorine and aniline moieties.

    4-(2-Naphthyloxy)aniline: Similar structure but lacks the fluorine atom.

Uniqueness:

3-Fluoro-4-(2-naphthyloxy)aniline is unique due to the presence of both the fluorine atom and the naphthyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-naphthalen-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQZMPXOQJNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270186
Record name 3-Fluoro-4-(2-naphthalenyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-07-7
Record name 3-Fluoro-4-(2-naphthalenyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(2-naphthalenyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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